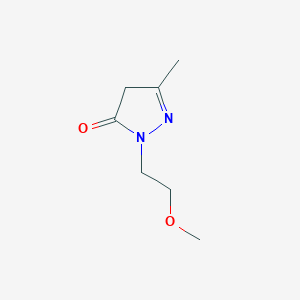

1-(2-methoxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Description

Tautomerism

Pyrazolones typically undergo keto-enol tautomerism, but the 4,5-dihydro configuration limits conjugation. Experimental studies on analogous dihydropyrazolones reveal a preference for the keto form (5-one) in nonpolar solvents, while polar solvents like DMSO stabilize enolic forms. For this compound, the 2-methoxyethyl group’s electron-donating effects may further stabilize the keto tautomer by reducing enolization.

Isomerism

- Positional isomers: Theoretical isomers could arise if substituents shift (e.g., methyl at position 4 instead of 3), but synthetic routes favor the reported configuration.

- Stereoisomerism: The absence of chiral centers or double-bond stereochemistry precludes geometric or optical isomerism.

Table 2: Tautomeric equilibrium influences

| Factor | Effect on Tautomerism |

|---|---|

| Solvent polarity | Polar solvents favor enol forms |

| Substituent electronics | Electron-donating groups stabilize keto forms |

Comparative Analysis with Pyrazolone Derivatives

Structural modifications significantly alter physicochemical properties compared to simpler pyrazolones:

vs. 3-Methyl-5-Pyrazolone (C₄H₆N₂O)

vs. 1-Phenyl-3-Methyl-4,5-Dihydro-1H-Pyrazol-5-One

- Steric effects: The 2-methoxyethyl group introduces greater steric bulk than phenyl, potentially hindering intermolecular interactions.

- Electronic effects: The ether oxygen in the 2-methoxyethyl group offers hydrogen-bonding capacity absent in phenyl derivatives.

Table 3: Structural comparison with pyrazolone analogs

*Predicted partition coefficient; †Estimated from SMILES; ‡Experimental value.

This analysis underscores how substituent engineering tailors pyrazolone properties for specific applications, though pharmacological data falls outside this structural scope.

Properties

IUPAC Name |

2-(2-methoxyethyl)-5-methyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-6-5-7(10)9(8-6)3-4-11-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMGHXWVDFHKIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-methoxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a pyrazolone derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that contributes to its pharmacological properties, making it a subject of various studies focusing on its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-(2-methoxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is C₇H₁₂N₂O₂, with a molecular weight of 156.18 g/mol. Its structure includes a five-membered ring containing nitrogen atoms, which is characteristic of pyrazolones. The presence of the 2-methoxyethyl group enhances its solubility in organic solvents, facilitating its biological activity and utility in research applications.

Pharmacological Properties

1-(2-methoxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one exhibits a range of biological activities, primarily attributed to its pyrazolone core. Key pharmacological effects include:

- Anti-inflammatory Activity : Pyrazolone derivatives are well-documented for their anti-inflammatory properties. For instance, compounds similar to 1-(2-methoxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

- Analgesic Effects : This compound has been investigated for its potential analgesic effects, which are crucial in pain management therapies.

- Antimicrobial Activity : Research indicates that pyrazolone derivatives possess antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains, including E. coli and S. aureus.

The biological activity of 1-(2-methoxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is believed to be mediated through several mechanisms:

- Inhibition of Enzymes : Studies have shown that pyrazolone derivatives can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

- Receptor Interactions : Molecular docking studies suggest that this compound may interact with specific receptors involved in pain and inflammation modulation .

Comparative Analysis with Other Pyrazolone Derivatives

To highlight the uniqueness of 1-(2-methoxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one, a comparison with other structurally similar compounds is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Methyl-4,5-dihydro-1H-pyrazol-5-one | Methyl group at position 3 | Lacks methoxyethyl substituent |

| 1-(4-chlorobenzyl)-3-methyl-4,5-dihydro-1H-pyrazol | Chlorobenzyl substituent at position 1 | Different substituent affecting biological activity |

| 4-Methylpyrazole | Simple methyl substitution without additional groups | Less complex than the target compound |

Case Studies and Research Findings

Recent studies have provided insights into the biological activities of pyrazolone derivatives:

- Anti-inflammatory Studies : A series of novel pyrazolone derivatives were synthesized and tested for their anti-inflammatory effects. Compounds showed up to 85% inhibition of TNF-α at specific concentrations compared to standard drugs like dexamethasone .

- Antimicrobial Testing : Various derivatives were screened against multiple bacterial strains. One study reported that specific modifications enhanced antimicrobial efficacy significantly compared to traditional antibiotics .

- Molecular Docking Studies : Research involving molecular docking has elucidated potential binding interactions between this compound and various biological targets, providing a deeper understanding of its mechanism .

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory and Analgesic Properties

Research has indicated that derivatives of pyrazolone, including 1-(2-methoxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one, possess significant anti-inflammatory and analgesic effects. A study highlighted the synthesis of various pyrazolone derivatives that demonstrated potent anti-inflammatory activity with reduced gastrointestinal toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone .

Potential as Anticancer Agents

Recent investigations have suggested that pyrazolone derivatives could serve as potential anticancer agents. The structural modifications of these compounds can lead to enhanced efficacy against various cancer cell lines. The presence of specific functional groups appears to influence their cytotoxicity and selectivity towards cancer cells .

Agricultural Applications

Pesticidal Activity

There is emerging evidence that pyrazolone derivatives may exhibit pesticidal properties. Studies have shown that certain modifications to the pyrazolone structure can enhance its effectiveness as a pesticide, potentially leading to the development of eco-friendly agricultural chemicals .

Materials Science

Polymer Chemistry

In materials science, 1-(2-methoxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one has been explored as a building block for synthesizing novel polymers with specific thermal and mechanical properties. The incorporation of this compound into polymer matrices can improve their stability and performance under various conditions .

Case Study 1: Anti-inflammatory Activity

A comparative study evaluated the anti-inflammatory effects of several pyrazolone derivatives, including 1-(2-methoxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one. The results demonstrated that this compound exhibited a significant reduction in inflammation markers in vitro and in vivo models, suggesting its potential as a safer alternative to conventional NSAIDs .

Case Study 2: Pesticidal Efficacy

In agricultural research, a series of experiments assessed the efficacy of pyrazolone-based pesticides on common crop pests. The results indicated that certain derivatives showed promising results in controlling pest populations while minimizing harm to beneficial insects .

Data Table: Summary of Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolone derivatives exhibit diverse properties based on substituents at positions 1 and 3. Below is a comparative analysis of 1-(2-methoxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one with key analogs:

Table 1: Structural and Electronic Comparison

Key Findings :

Tautomerism: Electron-withdrawing groups (e.g., Cl, F) stabilize the IIa tautomer (pyrazolone ring with carbonyl at position 5) . Electron-donating groups (e.g., methoxyethyl, methoxyphenyl) favor IIb/IIc tautomers (enolic forms), enhancing coordination capabilities with metal ions .

Solubility :

- The 2-methoxyethyl group in the target compound improves solubility in polar solvents compared to halogenated aryl analogs (e.g., Cl or F substituents) .

- Aromatic substituents (e.g., 4-methoxyphenyl) confer moderate solubility due to partial polarity from methoxy groups .

Synthetic Accessibility :

- Alkyl substituents (e.g., 2-methoxyethyl) may be introduced via nucleophilic alkylation of the pyrazolone nitrogen.

- Aryl substituents (e.g., chlorophenyl) often require transition-metal-catalyzed coupling reactions .

Biological Relevance :

Preparation Methods

General Synthetic Approach for Pyrazol-5-ones

The typical preparation of pyrazol-5-one derivatives involves the condensation of β-ketoesters (such as ethyl acetoacetate) with hydrazine or substituted hydrazines. This reaction forms the pyrazolone ring system through cyclization and subsequent tautomerization.

- Example from Related Compound Synthesis :

3-methyl-1H-pyrazol-5(4H)-one is prepared by reacting ethyl acetoacetate with hydrazine hydrate in ethanol, yielding the pyrazolone core in high yield (approx. 89%) with characteristic IR and NMR spectra confirming the structure.

| Step | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | Ethyl acetoacetate + hydrazine hydrate | Reflux in ethanol | 3-methyl-1H-pyrazol-5(4H)-one | 89% |

This foundational pyrazolone can then be functionalized at the N-1 position with various alkyl or aryl groups.

Alkylation to Introduce 1-(2-methoxyethyl) Substituent

The target compound features a 2-methoxyethyl substituent at the N-1 position of the pyrazolone ring. A plausible synthetic route involves alkylation of the pyrazolone nitrogen with 2-methoxyethyl halides (e.g., 2-methoxyethyl bromide or chloride).

- Proposed Reaction :

N-alkylation of 3-methyl-4,5-dihydro-1H-pyrazol-5-one with 2-methoxyethyl bromide under basic conditions (e.g., potassium carbonate or sodium hydride in DMF or acetone) to afford 1-(2-methoxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one.

| Step | Reagents | Conditions | Product | Notes |

|---|---|---|---|---|

| 2 | 3-methyl-4,5-dihydro-1H-pyrazol-5-one + 2-methoxyethyl bromide | Base (K2CO3 or NaH), solvent (DMF), room temp to reflux | 1-(2-methoxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one | Typical alkylation step |

This method is consistent with standard N-alkylation protocols for pyrazolones and is widely used in heterocyclic chemistry.

Alternative Synthetic Routes and Considerations

Hydrazine Derivative Route :

Starting from 2-methoxyethyl hydrazine, condensation with β-ketoesters could directly yield the N-(2-methoxyethyl) substituted pyrazolone. However, 2-methoxyethyl hydrazine is less common and may be less accessible.Commercial Availability and Purity :

The compound is commercially available with purity ≥95%, indicating the synthetic route is established industrially, though detailed literature procedures are limited.

Analytical Characterization Supporting Preparation

Spectroscopic Data :

Pyrazolone derivatives typically show IR absorption bands around 1650 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N), and broad NH stretch near 3300-3400 cm⁻¹.

NMR spectra confirm methyl and methylene protons, with characteristic chemical shifts for the pyrazolone ring and substituents.Mass Spectrometry :

Molecular ion peaks consistent with molecular weight (156.18 g/mol for 1-(2-methoxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one) confirm the molecular formula C7H12N2O2.

Summary Table of Preparation Methods

Research Findings and Practical Notes

The classical hydrazine and β-ketoester condensation is a robust and high-yielding method to form the pyrazolone ring, providing a reliable starting point for further functionalization.

N-alkylation with alkyl halides is a straightforward and widely used method to introduce various substituents on the pyrazolone nitrogen, adaptable to 2-methoxyethyl groups.

The absence of detailed synthetic protocols in literature for this specific compound suggests that the preparation is well-established in industrial or proprietary settings, with commercial suppliers offering the compound as a research chemical.

Analytical methods such as IR, NMR, and MS are essential to confirm the structure and purity of the synthesized compound.

Q & A

Basic: What are the established synthetic routes for 1-(2-methoxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one?

Methodological Answer:

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl precursors. A common approach involves the Vilsmeier–Haack reaction , where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one is reacted with a chlorinating agent (e.g., POCl₃) and dimethylformamide (DMF) to introduce formyl groups . For the 2-methoxyethyl substituent, alkylation of the pyrazolone nitrogen with 2-methoxyethyl chloride or bromide under basic conditions (e.g., K₂CO₃ in acetone) is employed .

Key Reaction Conditions:

- Solvents: Ethanol, DMF, or acetone.

- Catalysts: Acidic/basic conditions (e.g., HCl, K₂CO₃).

- Temperature: Reflux (70–90°C) for 4–12 hours.

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming the substitution pattern and ring saturation. For example, the methyl group at position 3 appears as a singlet (~δ 2.1–2.3 ppm), while the dihydro protons show coupling patterns indicative of restricted rotation .

- X-ray Crystallography: Resolves conformational ambiguities. The dihydropyrazole ring typically adopts a half-chair conformation , with bond lengths and angles consistent with partial saturation (e.g., C4–C5 bond length ~1.49 Å) .

- IR Spectroscopy: Confirms carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and methoxy (C–O) at ~1100–1250 cm⁻¹ .

Advanced: How can researchers resolve discrepancies between NMR and X-ray data for structural elucidation?

Methodological Answer:

Discrepancies often arise from dynamic effects (e.g., ring puckering) in solution vs. solid-state structures. To address this:

Perform variable-temperature NMR to detect conformational exchange broadening.

Use DFT calculations to model energetically favorable conformers and compare with experimental NMR shifts .

Validate via NOESY/ROESY experiments to identify through-space interactions absent in X-ray structures due to crystal packing .

Example: X-ray data may show a planar dihydro ring, while NMR suggests fluxionality; computational modeling bridges this gap .

Advanced: How to design experiments to study structure-activity relationships (SAR) for biological activity?

Methodological Answer:

Derivatization: Synthesize analogs with modified substituents (e.g., replacing methoxyethyl with ethoxyethyl or varying methyl groups) .

Biological Assays: Test against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using enzyme inhibition assays (IC₅₀ determination) .

Molecular Docking: Map interactions between the dihydropyrazole core and active sites (e.g., hydrogen bonding with methoxy groups) .

Key Parameters:

- LogP values to assess lipophilicity.

- Electronic effects (Hammett constants) of substituents.

Advanced: What challenges arise in optimizing reaction yields for this compound?

Methodological Answer:

- By-product Formation: Competing reactions (e.g., over-alkylation) can occur. Mitigate via controlled reagent addition and low temperatures (0–5°C) during alkylation .

- Purification: The polar nature of the compound complicates crystallization. Use mixed solvents (e.g., DMF/EtOH) for recrystallization .

- Catalyst Selection: Transition-metal catalysts (e.g., CuI) improve regioselectivity in cyclocondensation but require rigorous removal to avoid bioassay interference .

Advanced: How does the methoxyethyl substituent influence the compound’s reactivity and stability?

Methodological Answer:

- Electronic Effects: The methoxy group increases electron density at the pyrazole nitrogen, enhancing nucleophilicity for further derivatization .

- Steric Effects: The 2-methoxyethyl chain introduces steric hindrance, reducing aggregation in solution (confirmed via dynamic light scattering) .

- Stability Studies: Accelerated degradation tests (40°C/75% RH) show hydrolysis of the methoxy group under acidic conditions (pH < 3), necessitating pH-controlled storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.